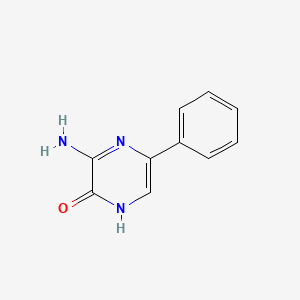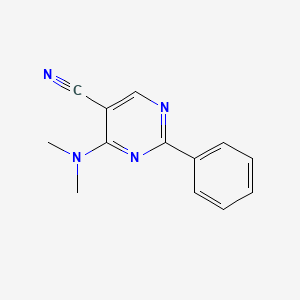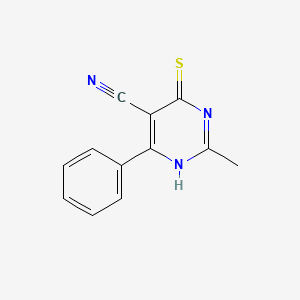
5-Cyano-2-methyl-6-phenyl-4-thioxo-3,4-dihydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyrimidines.
Métodos De Preparación
The synthesis of 2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile typically involves cyclization reactions. The most common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often involve the interaction of 2-halo derivatives with sulfur-containing reagents under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable synthesis of the compound.
Análisis De Reacciones Químicas
2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur-containing reagents, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds . In biology and medicine, it exhibits a wide range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . These properties make it a promising candidate for the development of new therapeutic agents and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, thereby modulating cellular processes such as inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
Comparación Con Compuestos Similares
2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as 2-thioxopyrimidines and their condensed analogs . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. For example, some 2-thioxopyrimidines may exhibit stronger antioxidant or anticancer activities compared to 2-Methyl-6-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile . Other similar compounds include triazole-pyrimidine hybrids, which have been studied for their neuroprotective and anti-neuroinflammatory properties .
Propiedades
Número CAS |
13996-07-1 |
|---|---|
Fórmula molecular |
C12H9N3S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
2-methyl-6-phenyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3S/c1-8-14-11(9-5-3-2-4-6-9)10(7-13)12(16)15-8/h2-6H,1H3,(H,14,15,16) |
Clave InChI |
XZABCLSHFJAYMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)C(=C(N1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
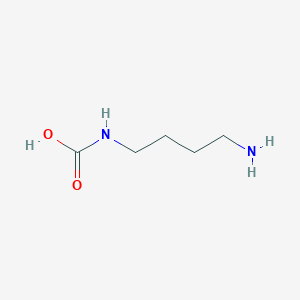
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
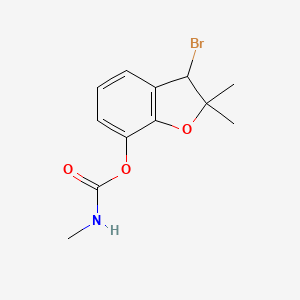
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)


![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)

